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Compound of Interest

Compound Name: N-Desmethyl Regorafenib-d3

Cat. No.: B12429808 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth overview of N-Desmethyl Regorafenib-d3, a key metabolite of the multi-kinase

inhibitor Regorafenib. This document covers its chemical identity, analytical quantification

methods, and its role in the metabolic pathway of its parent compound.

Core Compound Information
N-Desmethyl Regorafenib-d3 is the deuterated form of N-Desmethyl Regorafenib N-Oxide

(M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling

makes it a crucial internal standard for quantitative bioanalytical assays.
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Identifier Value Source

Compound Name

N-Desmethyl Regorafenib-d3;

N-Desmethyl Regorafenib

(Pyridine)-N-oxide-d3

LGC Standards[1]

CAS Number

Not Available (NA) for the

deuterated form. The

unlabeled form, Regorafenib

N-Desmethyl Impurity, has the

CAS number 1343498-72-5.[2]

[3]

Multiple Vendors

Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃ LGC Standards[1]

Parent Drug
Regorafenib (CAS: 755037-03-

7)[4]
Wikipedia[4]

Structural Information
The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib

with the N-methyl group removed and a deuterium label incorporated.

(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot

generate images. Please refer to chemical supplier databases for a visual representation of the

structure.)

Metabolic Pathway of Regorafenib
Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome

P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads

to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-

desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to

the parent drug.[5] N-Desmethyl Regorafenib-d3 serves as an invaluable tool for accurately

studying the pharmacokinetics of the M5 metabolite.
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Fig. 1: Simplified metabolic pathway of Regorafenib.

Experimental Protocols: Quantification of
Regorafenib and its Metabolites
The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl

Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic

drug monitoring studies. The most common analytical technique employed is Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow
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Fig. 2: A typical workflow for the quantification of Regorafenib and its metabolites.
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Detailed Methodological Parameters from Literature
The following tables summarize key parameters from published LC-MS/MS methods for the

analysis of Regorafenib and its metabolites.

Table 1: Sample Preparation

Parameter Method 1[6] Method 2[7]

Biological Matrix Mouse Plasma Human Plasma

Sample Volume 30 µL Not Specified

Internal Standard
regorafenib-¹³CD₃, M2-¹³CD₃,

RG-¹³CD₃
Not specified for M5

Precipitation Agent

Acetonitrile:water (3:1, v/v)

containing the internal

standard

Not Specified

Extraction Method Protein Precipitation Protein Precipitation

Table 2: Liquid Chromatography

Parameter Method 1[6] Method 2[7]

LC System UPLC Not Specified

Column Not Specified Hypersil Gold®

Mobile Phase A Not Specified
10mM ammonium formate

containing 0.1% formic acid

Mobile Phase B Not Specified
Acetonitrile containing 0.1%

formic acid

Flow Rate Not Specified 0.3 mL/min

Elution Not Specified Gradient

Run Time 5 min Not Specified
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Table 3: Mass Spectrometry

Parameter Method 1[6] Method 2[7]

Mass Spectrometer Triple Quadrupole Triple Quadrupole

Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+)

Detection Mode
Selected Reaction Monitoring

(SRM)

Selected Reaction Monitoring

(SRM)

Table 4: Method Validation Data

Parameter Method 1 (for M5)[6] Method 2 (for M5)[7]

Calibration Range 5 - 1,000 ng/mL 50 - 5,000 ng/mL

LLOQ 5 ng/mL Not Specified

Intra-day Precision (CV%) < 12.0% 2.4 to 10.2%

Inter-day Precision (CV%) < 12.0% 2.4 to 10.2%

Accuracy 91.3% 91.0 to 111.7%

Recovery >90% Satisfactory

Conclusion
N-Desmethyl Regorafenib-d3 is an indispensable tool for the accurate bioanalysis of

Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here

provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic,

and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the

exposure of active metabolites are crucial for optimizing therapeutic strategies and

personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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